2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a tetrahydropyran-containing compound in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid: A derivative with enhanced hepatic uptake.
2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid: A compound synthesized from methyl 3-aminofuran-2-carboxylate.
Uniqueness
2,4-dioxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
1-(oxan-4-ylmethyl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N3O3/c12-5-9-7-14(11(16)13-10(9)15)6-8-1-3-17-4-2-8/h7-8H,1-4,6H2,(H,13,15,16) |
InChI Key |
CEKBZWZMKVNWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=C(C(=O)NC2=O)C#N |
Origin of Product |
United States |
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